1-(6-Chloropyrazin-2-YL)ethan-1-OL
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Overview
Description
1-(6-Chloropyrazin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C₆H₇ClN₂O₂ It is characterized by the presence of a chloropyrazine ring attached to an ethan-1-ol group
Preparation Methods
The synthesis of 1-(6-Chloropyrazin-2-YL)ethan-1-OL typically involves the reaction of 6-chloropyrazine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-(6-Chloropyrazin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the chloropyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-(6-Chloropyrazin-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrazin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
1-(6-Chloropyrazin-2-YL)ethan-1-OL can be compared with other similar compounds, such as:
1-(5-Chloropyrazin-2-YL)ethanone: This compound has a similar structure but with a ketone group instead of an alcohol group.
1-(6-Chloropyrazin-2-YL)ethan-1-one: Similar to the ethanone derivative, this compound also has a ketone group and is used as a versatile small molecule scaffold in various applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
1-(6-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-3-6(7)9-5/h2-4,10H,1H3 |
InChI Key |
QTKDLXVWHMSEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC(=N1)Cl)O |
Origin of Product |
United States |
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